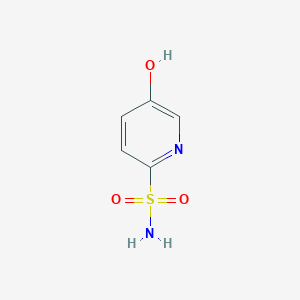

5-Hydroxypyridine-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antioxidant Properties

5-Hydroxypyridine-2-sulfonamide and its metabolites, such as sulphapyridine and 5-aminosalicylate, have been identified as powerful scavengers of hydroxyl radicals. This antioxidant property contributes to their anti-inflammatory action, as seen in the case of sulphasalazine (Salazopyrin) (Aruoma, Wasil, Halliwell, Hoey, & Butler, 1987).

Environmental Impact and Removal

The widespread use of sulfonamide antibiotics, including compounds related to 5-hydroxypyridine-2-sulfonamide, has led to concerns about their effects on aquatic environments. Studies have explored efficient removal techniques, such as electron-beam irradiation, to mitigate their impact (Zhu, Pan, Zou, Wu, Wang, & Xu, 2021).

Material Science Applications

Research into new metal carboxylate-sulfonate hybrids has involved compounds like 5-sulfoisophthalic acid, which shares structural features with 5-hydroxypyridine-2-sulfonamide. These studies aim to develop materials with unique properties, such as layered and one-dimensional structures (Sun, Mao, Sun, Zeng, & Clearfield, 2004).

Photocatalytic Degradation

The degradation of sulfonamides, including those related to 5-hydroxypyridine-2-sulfonamide, using photocatalytic methods like mesoporous TiO2 microspheres, has been investigated. This research aims to address the persistence of these compounds in environmental water sources (Guo, Xu, Zhang, & He, 2012).

Biomedical Applications

5-Hydroxypyridine-2-sulfonamide derivatives, such as those used in sulfasalazine, have shown potential in the treatment of inflammatory bowel disease. The drug is metabolized into active components like 5-aminosalicylic acid and sulfapyridine, which are believed to provide therapeutic benefits (Brown, Mcgarraugh, Parkinson, Wingard, & Onderdonk, 1983).

Mechanism of Action

Target of Action:

The primary target of 5-Hydroxypyridine-2-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme normally utilizes para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, 5-Hydroxypyridine-2-sulfonamide disrupts the synthesis of folic acid in bacteria, rendering them unable to replicate .

Mode of Action:

The compound acts as a competitive inhibitor of dihydropteroate synthetase. By binding to the active site of the enzyme, it prevents PABA from binding and participating in the folic acid synthesis pathway. Without sufficient folic acid, bacterial growth and replication are hindered .

Pharmacokinetics:

Safety and Hazards

Future Directions

In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . Therefore, 5-Hydroxypyridine-2-sulfonamide, as a pyridine compound, could potentially be explored for these properties in future research.

properties

IUPAC Name |

5-hydroxypyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-11(9,10)5-2-1-4(8)3-7-5/h1-3,8H,(H2,6,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVFDEXJNVBFLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxypyridine-2-sulfonamide | |

CAS RN |

1243461-98-4 |

Source

|

| Record name | 5-hydroxypyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxamide](/img/structure/B2991135.png)

![3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one](/img/structure/B2991136.png)

![3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2991137.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2991138.png)

![3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2991142.png)

![3-amino-N-(3-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991143.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-3-ylpropanoic acid](/img/structure/B2991144.png)

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol](/img/structure/B2991153.png)